![molecular formula C20H22N4S B2417155 4-(4-Phenylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 326873-06-7](/img/structure/B2417155.png)

4-(4-Phenylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

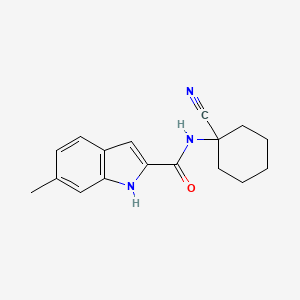

4-(4-Phenylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine, also known as TBT, is a heterocyclic compound with potential therapeutic applications. TBT is a benzothienopyrimidine derivative that has been studied for its potential as a treatment for various diseases, including cancer, Alzheimer's disease, and schizophrenia. In

Aplicaciones Científicas De Investigación

Histamine H4 Receptor Ligands

Research has demonstrated that derivatives of 4-(4-Phenylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine have been synthesized as ligands for the histamine H4 receptor (H4R). These compounds, particularly focused on optimizing the core pyrimidine moiety and the methylpiperazine at position 4, have shown potent in vitro activity and potential as anti-inflammatory agents and antinociceptive activity in pain models, supporting the therapeutic potential of H4R antagonists in treating pain and inflammation (Altenbach et al., 2008).

Antibacterial Activity

Another study explored the microwave-assisted synthesis of benzyl piperazine with pyrimidine and isoindolinedione derivatives, indicating antibacterial activity of the synthesized compounds. This research demonstrates the compound's role in the development of new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Drug-Likeness and Histamine H3 Receptor Ligands

Further investigation into the drug-likeness approach of 2-aminopyrimidines as ligands for human histamine H3 receptors (hH3Rs) and H4Rs revealed that these compounds possess high hH3R affinity and receptor subtype selectivity, along with promising calculated drug-likeness properties. This suggests their potential for developing novel therapeutic agents targeting hH3Rs (Sadek et al., 2014).

Anticonvulsant Activity

A series of compounds incorporating benzothiazole and barbituric acid pharmacophores demonstrated significant anticonvulsant activities in Maximal Electroshock Seizure test (MES) and subcutaneous pentylenetetrazole test (scPTZ), highlighting the potential of these derivatives in developing new anticonvulsant drugs (Siddiqui & Ahsan, 2009).

Antimicrobial and Antitumor Activities

Studies on the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives and their evaluation for antibacterial and antitumor activities showcase the versatility of these compounds in addressing various health concerns, including cancer and infections (Rostamizadeh et al., 2013).

Cholinesterase and Aβ-Aggregation Inhibitors

Research into 2,4-disubstituted pyrimidine derivatives has identified compounds that exhibit dual activity as cholinesterase inhibitors and amyloid-β (Aβ)-aggregation inhibitors, suggesting their potential application in treating Alzheimer's disease (Mohamed et al., 2011).

Mecanismo De Acción

Target of Action

The primary target of the compound “4-(4-Phenylpiperazin-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine” is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain .

Mode of Action

This compound interacts with AChE, inhibiting its activity . The inhibition of AChE leads to an increase in the concentration of ACh, a neurotransmitter that plays an important role in learning and memory . The compound exhibits potent inhibitory activity against AChE, with an IC50 of 0.90 µM . It also shows poor inhibitory activity against butyrylcholinesterase (BuChE), another enzyme that can modulate acetylcholine, with an IC50 of 7.53 µM . This indicates that the compound is a selective AChE inhibitor .

Biochemical Pathways

The inhibition of AChE by this compound affects the cholinergic neurotransmission pathway . By inhibiting AChE, the compound prevents the breakdown of ACh, leading to an increase in the concentration of ACh. This enhances the transmission of signals in the cholinergic neurons, which play a crucial role in learning and memory .

Result of Action

The result of the compound’s action is an enhancement of cholinergic neurotransmission, which could potentially improve learning and memory . This makes the compound a potential candidate for the treatment of Alzheimer’s disease (AD), a neurodegenerative disease characterized by progressive cognitive decline and memory impairment .

Action Environment

Propiedades

IUPAC Name |

4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4S/c1-2-6-15(7-3-1)23-10-12-24(13-11-23)19-18-16-8-4-5-9-17(16)25-20(18)22-14-21-19/h1-3,6-7,14H,4-5,8-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKDXJORVOKEER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2417075.png)

![4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2417087.png)

methanone N-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](phenyl)methylene]hydrazone](/img/structure/B2417088.png)

![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2417089.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea](/img/structure/B2417090.png)

![Methyl 1-[(7-hydroxy-8-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2417092.png)

![N-(4-fluorophenyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2417093.png)

![N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2417094.png)